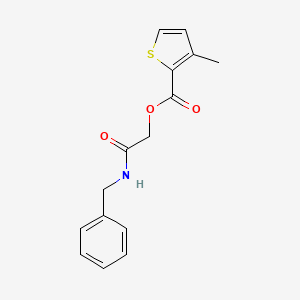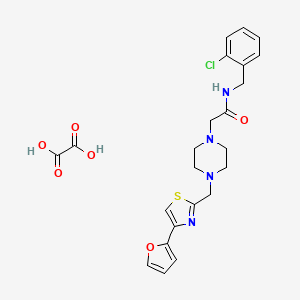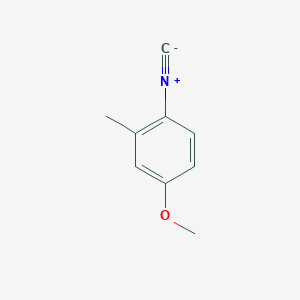![molecular formula C16H9FN2O2 B2848639 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 1638736-30-7](/img/structure/B2848639.png)
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides are prepared by the addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. The subsequent reaction with triethyl phosphite leads to the formation of the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as a potential inhibitor of Rab geranylgeranyl transferase, which is involved in the posttranslational modification of proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 6-(imidazo[1,2-a]pyridin-3-yl)methanamine
- 6-chloro-3-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
Uniqueness
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is unique due to its combination of the imidazo[1,2-a]pyridine and chromenone structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHUUARIDOYNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2848558.png)
![N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2848560.png)
![Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2848562.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)

![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)



![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)
